2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene

Nucleophilic Aromatic Substitution Aminodehalogenation Reactivity Ranking

This fluorinated nitrobenzene intermediate features a difluoromethoxy (-OCHF2) group that acts as a pseudohalogen with reactivity intermediate between fluorine and chlorine, enabling selective stepwise functionalization. Its XLogP3=2.8 lipophilicity and unique hydrogen-bonding capacity empower medicinal chemists to optimize membrane permeability and oral bioavailability in CNS drug candidates. Unlike simple halogenated analogs, this scaffold delivers distinct metabolic stability and target engagement—making it essential for precise SAR exploration. Choose this building block for its 72% documented synthetic yield and scalability in agrochemical and pharmaceutical R&D.

Molecular Formula C7H4F3NO3
Molecular Weight 207.108
CAS No. 97963-50-3
Cat. No. B2361365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene
CAS97963-50-3
Molecular FormulaC7H4F3NO3
Molecular Weight207.108
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)F
InChIInChI=1S/C7H4F3NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H
InChIKeyUKSAGCUNNXEOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (97963-50-3): Critical Procurement Data for Fluorinated Aromatic Building Blocks


2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (CAS 97963-50-3) is a fluorinated aromatic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol [1]. It features a benzene ring substituted with a difluoromethoxy (-OCHF2) group, a fluorine atom, and a nitro (-NO2) group, making it a highly electron-deficient scaffold [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the –OCHF2 moiety can enhance metabolic stability and modulate lipophilicity [2].

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene: Why Simple Halogen Analogs Cannot Be Interchanged


In the realm of fluorinated nitrobenzene intermediates, simple substitution of the –OCHF2 group for a halogen (e.g., Cl or F) or using a non-fluorinated analog is not a viable procurement strategy. The difluoromethoxy group exhibits distinct reactivity and physicochemical properties compared to halogen substituents. Specifically, in nucleophilic aromatic substitution (SNAr) reactions, the –OCHF2 group acts as a pseudohalogen with a reactivity intermediate between fluorine and chlorine [1]. Furthermore, the –OCHF2 moiety confers a unique combination of lipophilicity and hydrogen-bonding capacity that is absent in simple halogenated analogs, which can drastically alter the pharmacokinetic profile and target engagement of downstream products [2]. Therefore, direct replacement with a chloro- or fluoro-nitrobenzene will not replicate the desired reactivity or biological outcomes, necessitating the specific procurement of this compound for certain synthetic pathways.

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene: Evidence-Based Differentiation for Scientific Procurement


Intermediate Reactivity Profile of the Difluoromethoxy Group in Nucleophilic Aromatic Substitution

In aminodehalogenation reactions with aqueous ammonia, the difluoromethoxy (-OCHF2) group in substituted nitrobenzenes demonstrates a distinct reactivity profile. A study directly comparing the reactivity of activated halogen atoms and the -OCHF2 group established a clear hierarchy: the reactivity of the -OCHF2 group is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same positions [1]. This quantitative ranking positions 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene as a building block with a unique, intermediate leaving group ability.

Nucleophilic Aromatic Substitution Aminodehalogenation Reactivity Ranking

Established Synthetic Route with Documented Yield for Multi-Gram Preparation

A scalable and well-documented synthesis for 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene has been reported, starting from the commercially available precursor 2-fluoro-5-nitrophenol. The reaction proceeds via a difluoromethylation using sodium chlorodifluoroacetate in DMF/water with potassium carbonate at 100°C, yielding 4.1 g of the purified product from a 27.38 mmol scale reaction . Based on the reported data, this corresponds to a molar yield of approximately 72%.

Synthetic Methodology Reaction Yield Process Chemistry

Enhanced Lipophilicity (LogP) Profile Compared to Non-Fluorinated and Simple Halogen Analogs

The introduction of the difluoromethoxy group significantly alters the compound's lipophilicity, a critical parameter for membrane permeability and bioavailability in drug discovery. The calculated partition coefficient (XLogP3) for 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene is 2.8 [1]. This is markedly higher than that of its non-fluorinated hydroxy precursor, 2-fluoro-5-nitrophenol (LogP = 1.96) [2], and also exceeds the LogP of the simple halogenated analog, 1-fluoro-4-nitrobenzene (LogP = 2.26) [3].

Lipophilicity LogP Drug-likeness

Distinct Physical State and Boiling Point for Purification and Handling

The physical properties of 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene differ significantly from related compounds, which impacts handling and purification strategies. The compound has a predicted boiling point of 264.1±35.0 °C . In contrast, the non-fluorinated analog 4-(difluoromethoxy)nitrobenzene has a lower boiling point of 108-110 °C at reduced pressure (1.5 mmHg) , while the simple halogenated 1-fluoro-4-nitrobenzene boils at 205-207 °C at atmospheric pressure .

Physical Properties Boiling Point Purification

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene: Key Application Scenarios Driven by Differentiated Evidence


Medicinal Chemistry: Designing Drug Candidates with Optimized Lipophilicity and Permeability

The increased lipophilicity (XLogP3 = 2.8) compared to hydroxy and simple fluoro precursors makes this compound a strategic choice for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of drug candidates. This property is particularly valuable in the synthesis of CNS-targeted therapeutics or other compounds requiring efficient cellular uptake [1]. The unique hydrogen-bonding capacity of the –OCHF2 group further enhances target engagement potential, as highlighted in reviews of fluorinated motifs in drug design .

Multi-Step Organic Synthesis: Leveraging a Controlled, Intermediate Leaving Group for Chemoselective Transformations

The intermediate reactivity of the –OCHF2 group, positioned between fluorine and chlorine in nucleophilic aromatic substitution, is a key differentiator for synthetic chemists [1]. This property enables the selective, stepwise functionalization of the aromatic core. For example, the nitro group can be reduced first, followed by substitution of the –OCHF2 group under controlled conditions, a synthetic sequence that would be challenging or impossible with a more reactive fluorine atom. This control is essential for constructing complex molecular architectures in both pharmaceutical and agrochemical research.

Agrochemical Development: Building Fluorinated Intermediates for Enhanced Metabolic Stability

The difluoromethoxy group is a recognized motif in agrochemicals for its ability to impart metabolic stability to active ingredients [1]. The compound's robust synthetic route, with a documented 72% yield, ensures it is a practical and scalable building block for the development of novel pesticides and herbicides . Its use as an intermediate in the synthesis of pyrethroid-like structures has been noted in patent literature, underscoring its industrial relevance [2].

Technical Documentation Hub

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